3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 34576-91-5
VCID: VC21453353
InChI: InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O
Molecular Formula: C9H4ClNO4S
Molecular Weight: 257.65g/mol

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

CAS No.: 34576-91-5

Cat. No.: VC21453353

Molecular Formula: C9H4ClNO4S

Molecular Weight: 257.65g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid - 34576-91-5

Specification

CAS No. 34576-91-5
Molecular Formula C9H4ClNO4S
Molecular Weight 257.65g/mol
IUPAC Name 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)
Standard InChI Key SHGRTMQVJAOKLV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative characterized by its unique structural features. It serves as an important building block in organic synthesis and possesses potential biological activities due to its specific functional groups.

Basic Information

The compound is formally identified by several parameters as presented in Table 1:

ParameterValue
CAS Registry Number34576-91-5
Molecular FormulaC9H4ClNO4S
Molecular Weight257.65 g/mol
MDL NumberMFCD00449847

The structure contains a benzothiophene core with three key substituents: a chlorine atom at position 3, a nitro group at position 6, and a carboxylic acid function at position 2 .

Nomenclature and Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • 3-chloro-6-nitro-2-benzothiophenecarboxylic acid

  • 3-chloro-6-nitro-benzothiophene-2-carboxylic acid

  • 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid

  • Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-nitro-

This variety of names reflects both systematic IUPAC naming conventions and alternative nomenclature systems used in chemical databases.

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid are determined by its molecular structure and the electronic effects of its functional groups.

Physical Properties

While comprehensive physical property data for this specific compound is limited in the provided sources, certain properties can be inferred based on its structure and similar benzothiophene derivatives:

The compound is likely a crystalline solid at room temperature, with a yellowish to light brown coloration typical of nitro-aromatic compounds. Its melting point is expected to be relatively high due to the presence of hydrogen bonding through the carboxylic acid group.

Chemical Properties

The chemical behavior of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid is influenced by three main functional groups:

  • The carboxylic acid group, which contributes acidic properties and can undergo typical carboxylic acid reactions

  • The chlorine atom at position 3, which serves as a potential site for nucleophilic substitution

  • The nitro group at position 6, which acts as a strong electron-withdrawing group affecting the electron density of the aromatic system

These functional groups create a molecule with multiple reaction sites and diverse chemical reactivity patterns, making it valuable for synthetic organic chemistry applications.

Structural Analogs and Related Compounds

Several structurally related compounds offer insight into the potential properties and applications of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid.

Comparison with Related Compounds

Table 2 compares our target compound with structurally similar molecules:

CompoundStructural DifferencesMolecular FormulaMolecular Weight
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acidReference compoundC9H4ClNO4S257.65 g/mol
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazideCarbohydrazide instead of carboxylic acidC9H6ClN3O3S271.68 g/mol
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidChloro instead of nitro at position 6C9H4Cl2O2S246.10 g/mol

The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has demonstrated biological activity by suppressing the catabolism of branched-chain amino acid (BCAA)-associated mammalian target of rapamycin complex 1 (mTORC1) activation, with therapeutic effects on arthritis, liver cancer, and kidney injury .

Chemical Reactivity and Transformations

The reactivity of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid is determined by its functional groups, with several potential reaction pathways.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can undergo typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to the corresponding alcohol

  • Decarboxylation under appropriate conditions

The electron-withdrawing effects of both the chloro and nitro substituents enhance the acidity of the carboxylic acid group compared to unsubstituted benzothiophene carboxylic acids.

Nitro Group Transformations

The nitro group at position 6 can be transformed through various reactions:

  • Reduction to an amino group using reducing agents

  • Nucleophilic aromatic substitution (activated by the electron-withdrawing effect)

  • Involvement in coupling reactions after reduction to the amine

Chlorine Substitution Reactions

The chlorine at position 3 can participate in:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed coupling reactions (Suzuki, Stille, etc.)

  • Elimination reactions under basic conditions

Analytical Detection and Characterization

The characterization and detection of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid can be accomplished through various analytical techniques.

Spectroscopic Identification

Key spectroscopic features would likely include:

  • IR spectroscopy: Characteristic bands for carboxylic acid (1700-1725 cm-1), nitro group (1530-1550 and 1345-1385 cm-1), and aromatic rings

  • UV-Vis spectroscopy: Absorbance patterns reflecting the conjugated system with electron-withdrawing substituents

  • NMR spectroscopy: Distinctive proton signals for the aromatic hydrogens and the acid proton, as well as carbon signals reflecting the substitution pattern

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be suitable for separation and identification, with expected retention behaviors influenced by the compound's polarity due to its carboxylic acid and nitro groups.

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